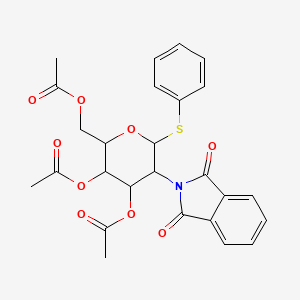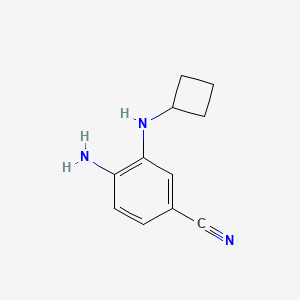methylamine](/img/structure/B12074222.png)
[(Azetidin-3-yl)methyl](benzyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Azetidin-3-yl)methylmethylamine is a chemical compound that features a unique structure combining an azetidine ring with a benzyl and methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Azetidin-3-yl)methylmethylamine typically involves the reaction of azetidine with benzyl chloride and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Azetidin-3-yl)methylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various amines.
Aplicaciones Científicas De Investigación
(Azetidin-3-yl)methylmethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Azetidin-3-yl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere, mimicking the structure of natural substrates and thereby influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A simple four-membered ring containing nitrogen.
Benzylamine: A compound with a benzyl group attached to an amine.
Methylamine: A simple amine with a methyl group.
Uniqueness
(Azetidin-3-yl)methylmethylamine is unique due to its combination of an azetidine ring with benzyl and methylamine groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler related compounds.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-N-benzyl-N-methylmethanamine |
InChI |
InChI=1S/C12H18N2/c1-14(10-12-7-13-8-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
Clave InChI |
NFIWOYFYWVMUBX-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1CNC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


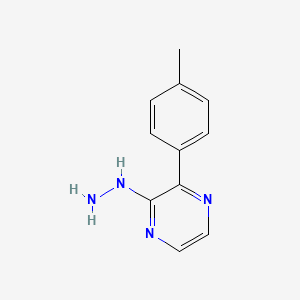

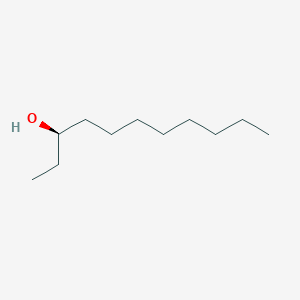
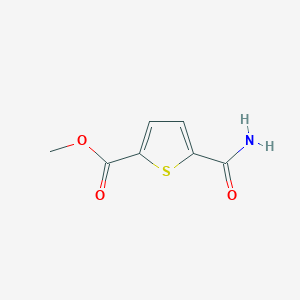


![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)


![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)


